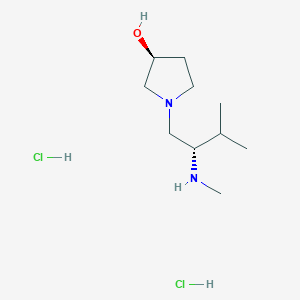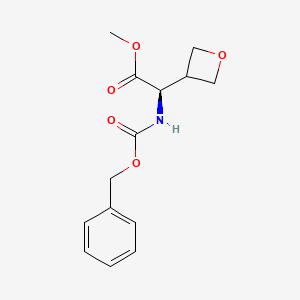
2-(2,5-Dimethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenyl)nicotinic acid (2,5-DMNA) is an important organic compound used in scientific research. It has a wide range of applications, including biochemical and physiological studies, as well as its use in laboratory experiments.
科学的研究の応用
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies to investigate the effects of various compounds on biological systems. Additionally, it is used in laboratory experiments to study the mechanism of action of various drugs.
作用機序
The mechanism of action of 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that it acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of signals between neurons. This action is believed to be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and behavior. Finally, it has been shown to decrease the activity of certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of signals between neurons.
実験室実験の利点と制限
One of the major advantages of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% for laboratory experiments is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to obtain and it is relatively inexpensive compared to other compounds. However, one of the major limitations of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for 2-(2,5-Dimethylphenyl)nicotinic acid, 95% include its use in drug development, as it has been shown to have a variety of effects on biochemical and physiological processes. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have a variety of effects on neurological processes. Finally, it could be used to study the effects of various compounds on biological systems, as it has been shown to have a variety of effects on biochemical and physiological processes.
合成法
2-(2,5-Dimethylphenyl)nicotinic acid, 95% is produced through a chemical reaction between 2,5-dimethoxyaniline and acetic anhydride. The reaction is catalyzed by a base, such as pyridine, and the product is a white, crystalline solid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon gas, and the reaction conditions are carefully controlled to ensure the highest purity of the product.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOBZTVIBULKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660486 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225508-46-2 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)









![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
